2,5-Xylyl sulfone
Overview
Description
2,5-Xylyl sulfone is an organic compound with the molecular formula C16H18O2S. It is a sulfone derivative characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions, and a sulfone group (-SO2-) attached to the benzene ring. This compound is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Xylyl sulfone can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylthiophenol using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the desired sulfone product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as metal oxides can further enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Xylyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitroxylyl sulfones, haloxylyl sulfones.
Scientific Research Applications
2,5-Xylyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: this compound is used in the production of high-performance polymers, such as polysulfones, which are known for their thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 2,5-xylyl sulfone involves its ability to act as an electron-withdrawing group, which can stabilize adjacent carbanions. This property makes it a valuable intermediate in various organic reactions. The sulfone group can also participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- 2,4-Xylyl sulfone
- 2,6-Xylyl sulfone
- Benzyl sulfone
- Phenyl sulfone
Comparison: 2,5-Xylyl sulfone is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other xylyl sulfones, the 2,5-isomer may exhibit different steric and electronic effects, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyl-1,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-11-5-7-13(3)15(9-11)19(17,18)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRGWIOEAZMJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=CC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288806 | |
Record name | 2,5-Xylyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-44-6 | |
Record name | Di-2,5-xylyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Xylyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Xylyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-2,5-XYLYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981L4026AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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